molecular formula C17H13F3N2O5S3 B2815672 Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421499-36-6

Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2815672
CAS No.: 1421499-36-6
M. Wt: 478.48
InChI Key: HWAHGXLTAKDQSE-UHFFFAOYSA-N
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Description

Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring a trifluoromethyl-substituted benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a sulfonyl group and a thiophene-2-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative, such as trifluoromethylbenzoic acid, under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed through a cyclization reaction involving a suitable amine and an epoxide or halide precursor.

    Linking the Benzo[d]thiazole and Azetidine Rings: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with the azetidine intermediate.

    Esterification: The final step involves the esterification of the thiophene-2-carboxylic acid with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution on the benzo[d]thiazole ring can be facilitated by reagents like halogens or nitrating agents, while nucleophilic substitution on the thiophene ring can involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group and benzo[d]thiazole moiety are known to enhance biological activity, making this compound a candidate for drug development.

Medicine

In medicine, Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzo[d]thiazole moiety can interact with various biological pathways. The sulfonyl group is known to improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-((4-(trifluoromethyl)phenyl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
  • Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)furan-2-carboxylate
  • Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 3-((3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioactivity, while the benzo[d]thiazole moiety provides a versatile platform for further modifications.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique characteristics

Properties

IUPAC Name

methyl 3-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O5S3/c1-26-15(23)14-12(5-6-28-14)30(24,25)22-7-9(8-22)27-16-21-13-10(17(18,19)20)3-2-4-11(13)29-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAHGXLTAKDQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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